![molecular formula C6H7BBrNO3 B1521758 (3-Bromo-2-methoxypyridin-4-yl)boronic acid CAS No. 1072946-00-9](/img/structure/B1521758.png)
(3-Bromo-2-methoxypyridin-4-yl)boronic acid
Overview
Description
Synthesis Analysis
The synthesis of “(3-Bromo-2-methoxypyridin-4-yl)boronic acid” involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C6H7BBrNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3,10-11H,1H3
. The compound has a density of 1.711 g/cm3 . Chemical Reactions Analysis
The boronic acid group in “this compound” can participate in various coupling reactions to create complex molecules. These reactions can lead to the synthesis of novel heterocyclic compounds with potential medicinal properties.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 231.84 g/mol and a density of 1.711 g/cm3 . It has a boiling point of 359.811ºC at 760 mmHg . The compound is solid in physical form .Scientific Research Applications
Synthesis of Multimetallic Assemblies
(Kathryn J. Arm, J. Williams, 2005) discussed the use of polypyridyl complexes of Ru(II) and Ir(III), incorporating a boronic acid substituent, for the synthesis of multimetallic assemblies. These assemblies show efficient energy transfer, indicating potential applications in the field of luminescent materials.
Supramolecular Structure Analysis
In the study by (P. Thilagar, Jiawei Chen, R. Lalancette, F. Jäkle, 2011), a boronic acid derivative was analyzed for its supramolecular structure, which is crucial in materials science and molecular engineering.
Conversion of Piperidines to Pyrrolidines
(K. Tehrani, Kris Van Syngel, M. Boelens, Jan Contreras, N. Kimpe, D. Knight, 2000) demonstrated the use of boronic acid in the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines, a reaction with potential applications in organic synthesis.
Fluorescence Quenching Studies
A study by (R. Melavanki, 2018) focused on the fluorescence quenching of 2-methoxypyridin-3-yl-3-boronic acid, which has implications for sensor design and understanding the properties of fluorescent molecules.
Experimental and Computational Studies
(M. Karabacak, E. Kose, A. Atac, E. B. Şaş, A. Asiri, M. Kurt, 2014) conducted experimental and computational studies on a boronic acid derivative, contributing to the understanding of its molecular structure and properties.
Synthesis of Boron-Dipyrromethene-Chromophore Conjugates
(T. K. Khan, M. Ravikanth, 2011) used a boronic acid derivative as a precursor in the synthesis of BODIPY-chromophore conjugates, indicating potential in the field of dye and pigment synthesis.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (3-Bromo-2-methoxypyridin-4-yl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic acid derivative, which is commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the boronic acid compound transfers a formally nucleophilic organic group from boron to palladium . This process is crucial for the formation of new carbon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The success of this pathway originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that boronic acid derivatives are generally stable and readily prepared . They are also considered environmentally benign
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This is a fundamental process in the construction of complex organic molecules, which can have various applications in medicinal chemistry and material science. For example, derivatives of this compound have shown promising biological activities, including antimicrobial activity and cytotoxicity against cancer cell lines.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction conditions are exceptionally mild and tolerant of various functional groups . Boronic esters are sensitive to hydrolysis under mild acidic or basic conditions . Therefore, the reaction environment needs to be carefully controlled to ensure the successful application of this compound.
properties
IUPAC Name |
(3-bromo-2-methoxypyridin-4-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSVTTKSAVKBFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)OC)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674368 | |
Record name | (3-Bromo-2-methoxypyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1072946-00-9 | |
Record name | (3-Bromo-2-methoxypyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.